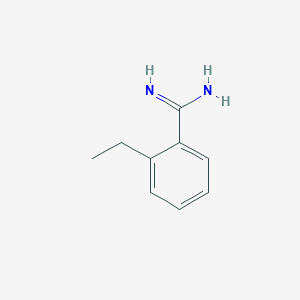

2-Ethylbenzenecarboximidamide

Description

Properties

IUPAC Name |

2-ethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJTVGSAYFMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399050 | |

| Record name | 2-ethylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184778-41-4 | |

| Record name | 2-Ethylbenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Aromatic Amidines in Organic Chemistry Research

The study of aromatic amidines is intrinsically linked to the development of fundamental synthetic methodologies in organic chemistry. A pivotal moment in the history of this class of compounds was the discovery of the Pinner reaction by German chemist Adolf Pinner in 1877. wikipedia.org This acid-catalyzed reaction provided the first reliable and general route for the synthesis of amidines from nitriles.

The classic Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. This process does not directly yield an amidine but first produces a stable intermediate known as an imino ester salt, or "Pinner salt." wikipedia.orgnrochemistry.com This intermediate is key; subsequent reaction of the Pinner salt with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding unsubstituted or substituted amidine. nrochemistry.com The discovery of this two-step process was crucial as it enabled chemists to systematically access a wide variety of amidine structures from readily available nitrile precursors, thereby paving the way for the exploration of their chemical properties and potential applications.

Significance of the Amidino Functional Group in Synthetic Strategies

The amidino functional group, which has the general structure RC(=NR’)NR”R”’, is the nitrogen analogue of a carboxylic acid ester or amide and is recognized for its high basicity and versatile reactivity. In synthetic chemistry, amidines are valuable precursors, particularly for the construction of nitrogen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules. nih.gov

The reactivity of the amidine moiety allows it to participate in cyclization reactions with various bifunctional reagents. The two nitrogen atoms and the central carbon atom of the amidine group can be incorporated into a new ring system. This strategy is a cornerstone for the synthesis of numerous important heterocyclic families. The Pinner salt intermediates are also highly useful synthons, reacting with a range of nucleophiles to produce different functional groups. organic-chemistry.org

Below is a table summarizing some of the key heterocyclic systems that can be synthesized using amidines as foundational building blocks.

| Heterocyclic System | General Synthetic Approach | Significance |

|---|---|---|

| Imidazoles | Condensation with α-haloketones or equivalent reagents. | Core structure in many pharmaceuticals and natural products. |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. | Foundational components of nucleic acids (DNA, RNA). |

| Benzimidazoles | Intramolecular cyclization or condensation with ortho-phenylenediamines. | Important pharmacophore in anthelmintic and antifungal agents. researchgate.net |

| Quinazolines | Reaction with ortho-aminoaryl ketones or aldehydes. | Scaffold for anticancer and anti-inflammatory drugs. |

| Triazines | Cyclization with reagents providing additional nitrogen atoms. | Used in agricultural chemicals and as pharmaceutical scaffolds. |

Overview of Academic Research Trajectories for 2 Ethylbenzenecarboximidamide

Classical Approaches to Amidine Synthesis Applied to Aromatic Systems

Traditional methods for synthesizing aromatic amidines have been foundational in organic chemistry. These routes often involve stoichiometric reagents and the conversion of nitrile-containing precursors.

The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most practical and widely used methods for preparing unsubstituted amidines from nitriles. researchgate.netwikipedia.org The process is a two-step sequence. First, the nitrile (e.g., 2-ethylbenzonitrile) is treated with an anhydrous alcohol in the presence of an excess of dry hydrogen chloride gas. researchgate.netjk-sci.com This acid-catalyzed reaction forms a stable intermediate, an imino ester hydrochloride, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org

The reaction is typically performed in anhydrous solvents at low temperatures to prevent the thermodynamically unstable Pinner salt from rearranging into amides or other byproducts. wikipedia.orgjk-sci.com In the second step, the isolated Pinner salt is treated with ammonia or a primary/secondary amine, usually dissolved in alcohol, to yield the desired amidine hydrochloride. researchgate.netwikipedia.orgnrochemistry.com The free amidine can be obtained by subsequent basification. This method is versatile and applicable to a wide range of aliphatic and aromatic nitriles. researchgate.netnrochemistry.com

Table 1: Pinner Reaction Conditions for Aromatic Amidine Synthesis

| Aromatic Nitrile | Reagents | Key Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Benzonitrile (B105546) | 1. HCl, Ethanol (B145695) | Anhydrous, 0°C | Ethyl benzimidate hydrochloride | Benzamidine hydrochloride | researchgate.net |

| 2. NH3 in Ethanol | Room Temperature | ||||

| Substituted Benzonitriles | 1. HCl, Alcohol | Anhydrous, Low Temp | Alkyl imidate hydrochloride | Substituted Benzamidine | wikipedia.orgjk-sci.com |

This table is illustrative of the general Pinner reaction conditions as applied to aromatic systems.

Direct amidation of nitriles provides an alternative route to amidines. Aromatic nitriles can react with alkali metal amides, such as sodium amide or potassium amide, to form the corresponding amidine salts. researchgate.net This reaction is typically carried out in anhydrous, non-polar solvents like benzene (B151609) or toluene, or in liquid ammonia. researchgate.net

Another classical approach involves the addition of hydrogen sulfide (B99878) to a nitrile to form a thiocarboxamide. This intermediate can then be S-alkylated (e.g., with methyl iodide) to form a thioimidate salt, which subsequently reacts with ammonia or an amine to yield the amidine. google.com However, this method requires handling highly toxic and malodorous sulfur compounds. google.com

The reaction between orthoesters, such as triethyl orthoformate, and amines is another established method for forming amidine structures, particularly N,N'-disubstituted formamidines. In this type of reaction, an amine condenses with the orthoester, often with acid catalysis, to eliminate alcohol and form an intermediate imidate. This intermediate can then react with a second equivalent of an amine to produce the final amidine. While broadly applicable, this method is most commonly used for the synthesis of formamidines rather than amidines derived from other carboxylic acid equivalents.

Modern Catalytic Strategies for this compound Synthesis

Contemporary research has focused on developing more efficient, atom-economical, and environmentally benign catalytic methods for amidine synthesis. These strategies often involve transition-metal or organocatalytic systems.

Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds, including those in amidines. mdpi.com Copper catalysts, in particular, have been used effectively for the synthesis of N-substituted benzamidines from aromatic nitriles and amines. sciforum.netmdpi.com For instance, a system using copper(I) chloride (CuCl) as the catalyst, cesium carbonate as a base, and 2,2'-bipyridine (B1663995) as a ligand has been shown to facilitate the reaction between various benzonitriles and amines under an oxygen atmosphere. sciforum.netmdpi.com

Other transition metals have also been employed. Ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.orgsemanticscholar.org Palladium-catalyzed N-arylation reactions have been developed to modify existing amidines, allowing for the synthesis of complex N-aryl amidines from simpler precursors. organic-chemistry.org More recently, cobalt-catalyzed three-component reactions of amines, isocyanides, and diazo compounds have provided a highly efficient and atom-economic route to functionalized amidines. rsc.org

Table 2: Examples of Transition-Metal-Catalyzed Aromatic Amidine Synthesis

| Catalyst System | Substrates | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| CuCl / Cs2CO3 / 2,2'-bipyridine | Aromatic Nitrile + Amine | 100 °C, TFE, O2 atmosphere | N-Substituted Benzamidines | sciforum.netmdpi.com |

| Yb(N(TMS)2)3 | Aromatic Nitrile + Arylamine | 100 °C, Solvent-free | N-Aryl Amidinates | organic-chemistry.org |

| Pd(OAc)2 / Ligand | Amidine + Aryl Halide | Base, Solvent | N-Aryl Amidines | organic-chemistry.org |

This table summarizes various modern catalytic approaches for the synthesis of aromatic amidines.

In the push towards more sustainable chemistry, metal-free and organocatalytic methods for amidine synthesis have gained attention. These reactions avoid the use of potentially toxic and expensive heavy metals. One such strategy involves a mild, metal-free, multicomponent reaction between nitroalkene derivatives, dibromo amides, and amines to construct diverse N-acyl amidine frameworks. organic-chemistry.org Another catalyst-free approach is the hydroamination of N,N-disulfonyl ynamides with amines to produce N-sulfonylamidines. organic-chemistry.org While not strictly organocatalytic, reactions promoted by simple inorganic salts like sodium iodide (NaI) for the condensation of sulfonamides and formamides also represent a move away from transition-metal dependency. organic-chemistry.org These modern methods offer alternative pathways that are often characterized by high atom economy and operational simplicity. organic-chemistry.org

Optimization of Synthetic Protocols for this compound

The synthesis of this compound, like other aromatic amidines, can be achieved through various methodologies, most notably via the Pinner reaction or the direct addition of ammonia or amines to the corresponding nitrile, 2-ethylbenzonitrile. The optimization of these synthetic routes is crucial for achieving high yield, purity, and efficiency. Key to this optimization is the careful control of reaction conditions, the implementation of effective purification techniques, and the integration of green chemistry principles.

Influence of Reaction Conditions (Solvent, Temperature, Pressure)

The outcome of the synthesis of benzamidine analogues is highly dependent on the interplay of solvent, temperature, and pressure. These parameters influence reaction rates, equilibrium positions, and the stability of reactants, intermediates, and products.

Solvent Effects: The choice of solvent is critical in amidine synthesis. In the classic Pinner reaction, which proceeds via an intermediate imino ester salt (a Pinner salt), anhydrous conditions are paramount to prevent hydrolysis of the intermediate to an ester. nih.govwikipedia.orgorganic-chemistry.org Traditionally, aprotic solvents like chloroform (B151607) are used. organic-chemistry.org

Modern catalytic approaches have explored a wider range of solvents. For instance, in the copper-catalyzed synthesis of N-substituted benzamidines from benzonitriles and amines, solvent screening has shown that polar solvents can significantly influence yield. While Dimethyl sulfoxide (B87167) (DMSO) gives moderate yields, more polar solvents like ethanol and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to increase product yields substantially. mdpi.com In some copper-catalyzed N-arylation reactions, Dimethylformamide (DMF) was found to be the superior solvent for benzamidines. nih.gov

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMSO | 47.2 | 58 |

| Ethanol | 24.6 | 75 |

| TFE | 8.5 | 83 |

Temperature: Reaction temperature significantly affects the rate and efficiency of amidine synthesis. The Pinner reaction is often conducted at low temperatures (e.g., 0 °C) to ensure the stability of the thermodynamically unstable imidium chloride salt intermediate. wikipedia.org In contrast, modern catalytic methods often require elevated temperatures to drive the reaction. Copper-catalyzed additions of amines to nitriles are frequently optimized at temperatures around 100 °C. mdpi.com Temperature can also be used to control product selectivity in the condensation of nitriles; studies have shown that temperatures between 60-140 °C can be optimized, with 120 °C being identified as a standard condition for certain pyrimidine (B1678525) syntheses from nitriles. rsc.org

Microwave-assisted synthesis is a particularly effective technique for rapidly achieving high temperatures, dramatically reducing reaction times from hours to minutes and often improving yields. mdpi.comasianpubs.orgscispace.commdpi.comarkat-usa.org For example, the synthesis of benzimidazole (B57391) derivatives, which are structurally related to benzamidines, sees reaction times drop from over an hour with conventional heating to just 5-10 minutes under microwave irradiation, with yields increasing to over 96%. mdpi.com

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | Reflux | 60 min | 61 |

| Microwave Irradiation | 110 | 6 min | >95 |

| Microwave Irradiation (Solvent-Free) | N/A | 5 min | >99 |

Pressure: While many amidine syntheses are conducted at atmospheric pressure, pressure can be a useful parameter to control, particularly when dealing with gaseous reagents like ammonia. Direct amination of nitriles using liquid ammonia under pressure has been explored, though it can require long reaction times and result in moderate yields. google.com In some cases, reactions are carried out at autogenous pressure. google.com Continuous-flow synthesis setups can operate under high pressure (e.g., up to 35 bar), which can accelerate reaction rates and enable the use of solvents above their normal boiling points, leading to improved efficiency. nih.gov

Yield and Purity Enhancement Techniques

Achieving high yield and purity is a primary goal in synthetic optimization. This involves not only refining reaction conditions to maximize product formation and minimize side reactions but also employing effective post-reaction purification strategies.

Yield Enhancement: Modern synthetic methodologies have significantly contributed to yield enhancement.

Microwave-Assisted Synthesis: As noted previously, the use of microwave irradiation can lead to rapid, clean, and high-yield reactions by promoting efficient and uniform heating. asianpubs.orgarkat-usa.org

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. This control minimizes byproduct formation and allows for safe handling of reactive intermediates, often leading to higher yields and scalability. nih.govnih.govresearchgate.netdurham.ac.uk

Catalysis: Shifting from stoichiometric reagents to catalytic systems, such as those using copper or Lewis acids, improves reaction efficiency and yield by creating more effective pathways for the desired transformation. nih.govmdpi.com

Purity Enhancement Techniques: The purification of this compound, which is expected to be a solid at room temperature (as are many benzamidine salts), can be accomplished through several standard and advanced techniques.

Recrystallization: This is a primary and highly effective method for purifying solid organic compounds. illinois.edumiamioh.edu The choice of solvent is crucial; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing the desired compound to crystallize out while impurities remain in the mother liquor. miamioh.edu For amides and amidines, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net

Chromatography: When recrystallization is ineffective or for purifying non-crystalline products, chromatographic techniques are employed.

Column Chromatography: Silica (B1680970) gel is a common stationary phase, used with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. researchgate.net This method separates compounds based on their differential adsorption to the silica.

Affinity Chromatography: While not for purifying the amidine itself, the benzamidine moiety is a well-known inhibitor of serine proteases like trypsin. This property is exploited in affinity chromatography, where benzamidine is immobilized on a solid support (e.g., Benzamidine Sepharose) to selectively capture and purify these enzymes from complex mixtures. cytivalifesciences.combvchroma.comyilimart.comcytivalifesciences.comavantorsciences.com This demonstrates the specific binding capabilities that could potentially be leveraged in other separation contexts.

| Technique | Principle | Typical Solvents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Ethanol, Acetonitrile, Water/Ethanol mixtures | Can provide very high purity; cost-effective for large scale. | Requires a solid product; some product loss in mother liquor. illinois.edumiamioh.edu |

| Column Chromatography | Differential adsorption on a solid phase | Silica gel; Hexane/Ethyl Acetate | Versatile for a wide range of compounds; separates complex mixtures. | Can be time-consuming and solvent-intensive; potential for product loss on the column. researchgate.net |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be optimized to be more environmentally benign.

Atom Economy: One of the most fundamental green metrics, atom economy, is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. The direct addition of ammonia or an amine to 2-ethylbenzonitrile is a highly atom-economical route to this compound, as all atoms are retained in the final product. mdpi.commdpi.com This contrasts sharply with classical methods that use stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Use of Greener Solvents: There is a significant effort to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with more sustainable alternatives. ucl.ac.ukacs.orgnih.gov Water is an ideal green solvent, though its low solubility for many organic substrates can be a challenge. nih.gov Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly used as greener alternatives to traditional ethereal solvents. nih.gov Solvent-free reactions, often facilitated by microwave heating, represent an ideal green approach by eliminating solvent waste entirely. mdpi.comscispace.com

Catalysis: The use of catalysts is a cornerstone of green chemistry because it avoids the large quantities of waste generated by stoichiometric reagents. ucl.ac.uksciepub.comyedarnd.com Developing catalysts based on earth-abundant and non-toxic metals like iron is a key research area. rsc.org Boric acid has also emerged as a simple, inexpensive, and green catalyst for direct amidation reactions. sciepub.com

Energy Efficiency: Reducing energy consumption is another critical aspect. Microwave-assisted synthesis and flow chemistry contribute significantly by drastically reducing reaction times. arkat-usa.orgnih.gov Designing reactions that can proceed under mild conditions, such as at ambient temperature and pressure, further minimizes energy inputs. yedarnd.com

| Principle | Conventional Approach | Green Alternative | Example/Benefit |

|---|---|---|---|

| Atom Economy | Use of stoichiometric coupling agents | Direct addition of amines to nitriles | 100% theoretical atom economy. mdpi.com |

| Safer Solvents | DMF, Chlorinated Solvents | Water, 2-MeTHF, TFE, Solvent-free | Reduces toxicity and environmental impact. mdpi.comnih.govresearchgate.net |

| Catalysis | Stoichiometric Lewis acids | Catalytic CuCl, Boric Acid, Iron catalysts | Reduces waste, allows for catalyst recycling. mdpi.comsciepub.comrsc.org |

| Energy Efficiency | Prolonged heating (hours) | Microwave irradiation, Flow chemistry | Reduces reaction times to minutes, lowering energy use. mdpi.comnih.gov |

Fundamental Reaction Pathways of the Amidine Moiety

The amidine functional group, characterized by the RC(NR)NR₂ structure, is isoelectronic with a carboxylic acid, but exhibits significantly different reactivity. It possesses two nitrogen atoms—one sp² hybridized and one sp³ hybridized—which contribute to its high basicity and nucleophilic character. wikipedia.org

Nucleophilic Addition Reactions

The carbon-nitrogen double bond (C=N) in the amidine group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This process is analogous to nucleophilic addition to carbonyl compounds. byjus.com The reaction initiates with the attack of a nucleophile on the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. rsc.orglibretexts.org Subsequent protonation or rearrangement of this intermediate leads to the final product.

The general mechanism can be summarized in two key steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbon of the C=N double bond, leading to the formation of a tetrahedral, negatively charged intermediate. libretexts.org

Protonation: The intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield the final neutral addition product. byjus.com

The rate and reversibility of these additions are dependent on the nature of the nucleophile. Strong nucleophiles often lead to irreversible additions, while weaker nucleophiles may result in reversible processes. savemyexams.com

| Nucleophile Type | Example | Reaction Characteristics | Intermediate Stability |

|---|---|---|---|

| Strong (Hard) Nucleophiles | Organolithium Reagents (RLi) | Generally irreversible, rapid reaction | Less stable, proceeds quickly to product |

| Moderate Nucleophiles | Amines, Thiols | Often reversible, equilibrium-controlled | Moderately stable |

| Weak (Soft) Nucleophiles | Water, Alcohols | Slow or requires acid catalysis | More stable, may revert to starting materials |

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving this compound can occur at two primary locations: the nitrogen atoms of the amidine moiety or the aromatic ring. However, the most significant pathway is Electrophilic Aromatic Substitution (EAS) on the benzene ring. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The reactivity and orientation of incoming electrophiles are governed by the electronic properties of the existing substituents: the amidine group and the ethyl group. libretexts.orgchemistrytalk.orgpressbooks.pub

Amidine Group Effect : The protonated amidinium ion, which is prevalent under the acidic conditions often used for EAS, is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. leah4sci.comyoutube.com

Ethyl Group Effect : The 2-ethyl group is an electron-donating group through induction. It activates the ring and is an ortho, para-director. libretexts.org

The presence of both a meta-directing deactivator and an ortho, para-directing activator on the same ring creates a competitive scenario. The outcome of an EAS reaction, such as nitration or halogenation, will depend on the specific reaction conditions and the relative strengths of these directing effects. Generally, the activating group's influence is dominant, but steric hindrance from the ethyl group at one of the ortho positions may favor substitution at the para position.

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|

| NO₂⁺ (Nitration) | 4-Ethyl-3-nitrobenzenecarboximidamide & 5-Ethyl-2-nitrobenzenecarboximidamide | Competition between directing groups. Para-position to the activating ethyl group is favored. |

| Br⁺ (Bromination) | 4-Bromo-2-ethylbenzenecarboximidamide | The activating ethyl group directs ortho/para. The para position is sterically more accessible. |

| SO₃ (Sulfonation) | 4-Ethyl-3-sulfobenzenecarboximidamide | The bulky SO₃ group is sensitive to steric hindrance, favoring the meta position relative to the amidine. |

Acid-Base Catalysis in Organic Transformations

Amidines are among the strongest organic bases due to the resonance stabilization of their conjugate acid, the amidinium ion. wikipedia.org This high basicity allows this compound to function effectively as a base catalyst in a variety of organic transformations. rsc.orgbath.ac.ukrsc.orgresearchgate.net

In its catalytic role, the amidine can deprotonate a weakly acidic substrate, generating a more reactive nucleophilic species. This is a form of general base catalysis. For example, it can catalyze aldol (B89426) reactions, Michael additions, and esterifications by activating the nucleophilic component of the reaction. The catalytic cycle is completed by the protonation of the intermediate product, regenerating the neutral amidine. researchgate.net

Cyclization Reactions and Heterocycle Synthesis Involving this compound

The bifunctional nature of the amidine group, possessing both nucleophilic nitrogens and an electrophilic carbon, makes it an exceptionally valuable building block for the synthesis of nitrogen-containing heterocycles. researchgate.net

Formation of Pyrimidine Derivatives

One of the most well-established reactions of amidines is their condensation with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrimidine rings. mdpi.comnih.govresearchgate.netresearchgate.net This reaction, often referred to as the Pinner synthesis, is a robust method for creating substituted pyrimidines. mdpi.com

In this synthesis, this compound reacts with a 1,3-dielectrophile, such as acetylacetone (B45752) or ethyl acetoacetate. The reaction proceeds through a sequence of nucleophilic addition and condensation steps, ultimately leading to the formation of a stable, aromatic pyrimidine ring with the 2-ethylphenyl group at the 2-position.

| 1,3-Dicarbonyl Reactant | Resulting Pyrimidine Product |

|---|---|

| Acetylacetone | 2-(2-Ethylphenyl)-4,6-dimethylpyrimidine |

| Ethyl Acetoacetate | 2-(2-Ethylphenyl)-6-methylpyrimidin-4(3H)-one |

| Malondialdehyde | 2-(2-Ethylphenyl)pyrimidine |

| Dibenzoylmethane | 2-(2-Ethylphenyl)-4,6-diphenylpyrimidine |

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond pyrimidines, this compound can serve as a precursor for a diverse array of other nitrogenous heterocycles. The specific ring system formed depends on the nature of the co-reactant. researchgate.net

Imidazoles : Reaction with α-haloketones provides a direct route to 2,4-disubstituted imidazoles. acs.orgresearchgate.netresearchgate.netorganic-chemistry.org The amidine acts as the N-C-N fragment, which condenses with the C-C-X fragment of the α-haloketone.

1,3,5-Triazines : Symmetrical 2,4,6-tris(2-ethylphenyl)-1,3,5-triazines can be formed through the acid-catalyzed trimerization of this compound. Alternatively, reaction with alcohols or tertiary amines under specific catalytic conditions can also yield triazine derivatives. rsc.orgrsc.orgthieme-connect.comresearchgate.net

Fused Imidazoles : Intramolecular cyclization strategies or reactions with ortho-functionalized aryl halides can lead to the formation of fused heterocyclic systems, such as purines, from amidine precursors. acs.org

The versatility of the amidine moiety in these cyclization reactions underscores its importance as a key synthon in medicinal and materials chemistry.

Role as a Synthetic Building Block for Complex Molecules

This compound serves as a versatile precursor in the synthesis of a variety of complex molecules, particularly nitrogen-containing heterocycles. The inherent reactivity of the carboximidamide (amidine) functional group, which contains both nucleophilic and electrophilic centers, allows it to participate in a range of cyclization and condensation reactions.

The dual nitrogen atoms of the imidamide moiety can react with bifunctional electrophiles, such as 1,3-dicarbonyl compounds or their synthetic equivalents, to construct six-membered heterocyclic rings like pyrimidines. The reaction mechanism typically involves an initial nucleophilic attack by one of the imidamide nitrogens on a carbonyl carbon, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine core. Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of five-membered imidazole (B134444) derivatives.

Furthermore, the imidamide group can participate in [3+2] and other cycloaddition reactions. For instance, benzimidazolium ylides, which can be generated from related structures, are known to react with dipolarophiles like activated alkynes in 1,3-dipolar cycloadditions to form fused ring systems such as pyrrolo[1,2-a]benzimidazoles. nih.govresearchgate.net This reactivity highlights the potential for this compound to act as a synthon for constructing polycyclic aromatic frameworks. These cycloaddition pathways are central to modern heterocyclic synthesis. nih.gov The choice of reaction conditions and substrates allows for the targeted synthesis of diverse heterocyclic scaffolds, which are prominent in medicinal chemistry. nih.gov

The table below illustrates potential heterocyclic systems that could be synthesized from this compound.

| Reagent Class | Heterocyclic Product | Reaction Type |

| 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrimidines | Condensation/Cyclization |

| α-Haloketones | Substituted Imidazoles | Condensation/Cyclization |

| Activated Alkynes (e.g., DMAD) | Fused Pyrrole Derivatives | [3+2] Cycloaddition |

| Hydrazine Derivatives | 1,2,4-Triazoles | Condensation |

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The principal reactive centers include the two nitrogen atoms of the imidamide group, the benzylic protons of the ethyl group, and the aromatic phenyl ring. Strategic functionalization at these positions can be used to modulate the compound's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the carboximidamide group are nucleophilic and can be readily targeted in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents.

N-Alkylation: The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base leads to the formation of N-alkylated products. The use of strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K2CO3) can facilitate the deprotonation of the imidamide, enhancing its nucleophilicity. core.ac.uk The reaction can potentially yield a mixture of mono- and di-alkylated products, and the regioselectivity (alkylation at the internal vs. terminal nitrogen) can be influenced by steric hindrance and the specific reaction conditions employed. Catalytic methods for the N-alkylation of amides using alcohols have also been developed, presenting a greener alternative to traditional methods using alkyl halides. nih.govrsc.org

N-Acylation: Acylation of the imidamide nitrogens is typically achieved using acylating agents like acid chlorides or anhydrides. nih.gov This reaction introduces a carbonyl group, forming an N-acylimidamide. Such reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. mdpi.com The N-acylation of related heterocyclic compounds like benzimidazoles has been extensively studied and provides a reliable method for derivatization. rsc.orgorganic-chemistry.org

The following table summarizes representative alkylation and acylation reactions.

| Reaction Type | Reagent | Base/Catalyst | Expected Product |

| N-Methylation | Methyl Iodide (CH₃I) | K₂CO₃ | N-Methyl-2-ethylbenzenecarboximidamide |

| N-Benzylation | Benzyl Bromide (BnBr) | NaH | N-Benzyl-2-ethylbenzenecarboximidamide |

| N-Acetylation | Acetyl Chloride (AcCl) | Triethylamine | N-Acetyl-2-ethylbenzenecarboximidamide |

| N-Benzoylation | Benzoyl Anhydride ((PhCO)₂O) | Pyridine | N-Benzoyl-2-ethylbenzenecarboximidamide |

Reactions at the Exo-Cyclic Nitrogen Atom

The terminal nitrogen atom of the imidamide group (often depicted as the -NH₂ group in one of the tautomeric forms) is a key site for functionalization. Its nucleophilic character allows it to participate in condensation and addition reactions.

For instance, it can react with aldehydes and ketones in a condensation reaction to form N-substituted imine derivatives, analogous to Schiff base formation. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

The exocyclic nitrogen can also act as the nucleophilic component in reactions with various electrophiles. It can attack electron-deficient species, initiating cyclization or substitution pathways. In reactions of related amidine systems with electron-poor heterocycles like 1,2,3-triazines, the nucleophilic attack of an amidine nitrogen is a key mechanistic step leading to the formation of new heterocyclic rings such as pyrimidines. nih.gov

Functionalization of the Ethyl and Phenyl Moieties

Beyond the imidamide group, the ethyl and phenyl portions of the molecule offer further opportunities for derivatization.

Functionalization of the Phenyl Moiety: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the ethyl group and the carboximidamide group. pressbooks.pubchemistrytalk.org

Ethyl Group: As an alkyl group, it is an activating, ortho-, para- director due to positive inductive effects and hyperconjugation. libretexts.org

Carboximidamide Group: This group is expected to be deactivating and meta- directing. The C=N double bond withdraws electron density from the ring via resonance, destabilizing the positively charged intermediate (arenium ion) formed during ortho and para attack. lumenlearning.commsu.edu

Therefore, the position of substitution for an incoming electrophile will depend on the balance between these competing directing effects and the specific reaction conditions. libretexts.orgyoutube.com Steric hindrance from the ethyl group may also disfavor substitution at the adjacent ortho position.

Functionalization of the Ethyl Moiety: The ethyl group possesses reactive C-H bonds, particularly at the benzylic position (the -CH₂- group adjacent to the phenyl ring). This position is activated towards radical reactions and oxidation.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), selective halogenation at the benzylic position can be achieved. The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methylene (B1212753) group into a carbonyl group, yielding a ketone. mdpi.com Various methods for the oxidative functionalization of benzylic C-H bonds have been developed, including those using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or catalytic systems. nih.govrsc.orgrsc.orgresearchgate.net

The table below outlines potential functionalization reactions on the aromatic ring and ethyl side chain.

| Moiety | Reaction Type | Reagent | Predicted Major Product(s) |

| Phenyl | Nitration | HNO₃ / H₂SO₄ | Nitrated derivative (substitution at meta or para position) |

| Phenyl | Bromination | Br₂ / FeBr₃ | Brominated derivative (substitution at meta or para position) |

| Ethyl | Benzylic Bromination | NBS, Light | 1-(2-Carboximidoylphenyl)-1-bromoethane |

| Ethyl | Benzylic Oxidation | KMnO₄ or CrO₃ | 1-(2-Carboximidoylphenyl)ethan-1-one |

Advanced Spectroscopic and Structural Elucidation of 2 Ethylbenzenecarboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H and ¹³C NMR spectra of 2-ethylbenzenecarboximidamide are predicted based on the known effects of substituents on a benzene (B151609) ring. jove.comjove.com The electron-withdrawing nature of the carboximidamide group and the electron-donating nature of the ethyl group influence the chemical shifts of the aromatic protons and carbons. jove.com

In the ¹H NMR spectrum, the protons of the ethyl group are expected to appear in the upfield region. The methyl (CH₃) protons would likely present as a triplet, coupled to the adjacent methylene (B1212753) protons, while the methylene (CH₂) protons would appear as a quartet. The aromatic protons would reside in the downfield region, typically between 7.0 and 8.0 ppm, with their specific shifts and splitting patterns dictated by their position relative to the two substituents. The protons of the amidine group (-C(=NH)NH₂) are expected to be broad and their chemical shift can be variable.

The ¹³C NMR spectrum would show distinct signals for the ethyl group carbons in the aliphatic region. The aromatic carbons would appear between 110 and 160 ppm. jove.com The carbon atom of the C=N bond in the amidine group is anticipated to be the most downfield signal due to its deshielded environment. The quaternary carbons of the benzene ring, to which the substituents are attached, would also have characteristic chemical shifts. jove.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ | ~ 1.2 | Triplet |

| CH₂ | ~ 2.7 | Quartet |

| Aromatic H | 7.2 - 7.8 | Multiplet |

| NH/NH₂ | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | ~ 15 |

| CH₂ | ~ 25 |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary) | 135 - 145 |

| C=N | ~ 165 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms within the molecule. slideshare.net

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons would help to delineate the substitution pattern on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. scribd.com This would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. scribd.com For this compound, correlations would be expected from the methylene protons to the aromatic carbon they are attached to, as well as to the adjacent aromatic carbons. Protons on the aromatic ring would show correlations to the amidine carbon, confirming the position of this functional group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scitepress.org

The amidine functional group, -C(=NH)NH₂, has several characteristic vibrational modes that can be observed in its IR and Raman spectra. These are analogous to the vibrations seen in primary amides. spectroscopyonline.com

N-H Stretching: The NH₂ group of the amidine will exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing in the region of 3200-3500 cm⁻¹. colostate.edu The =N-H group will also have a stretching vibration in a similar region. cdnsciencepub.com

C=N Stretching: A strong absorption band corresponding to the C=N stretching vibration is expected in the range of 1615-1690 cm⁻¹. cdnsciencepub.com This is a key characteristic peak for the amidine group.

N-H Bending: The scissoring or in-plane bending vibration of the NH₂ group is expected to appear in the 1590-1650 cm⁻¹ region. colostate.edu

C-N Stretching: The C-N single bond stretching vibration is generally found in the fingerprint region of the spectrum.

Predicted IR and Raman Vibrational Frequencies for the Amidine Group

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric NH₂ Stretch | 3400 - 3500 | Medium-Strong |

| Symmetric NH₂ Stretch | 3300 - 3400 | Medium-Strong |

| =N-H Stretch | 3200 - 3300 | Medium |

| C=N Stretch | 1615 - 1690 | Strong |

| NH₂ Bend (Scissor) | 1590 - 1650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. researchgate.net For this compound (C₉H₁₂N₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for alkylbenzenes is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable tropylium-like cation. core.ac.uk The amidine group can also undergo specific cleavages. The molecular ion would be expected, and key fragments would arise from the loss of ammonia (B1221849) (NH₃), the ethyl group, or cleavage of the aromatic ring.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment |

| 148 | [M]⁺ |

| 133 | [M - CH₃]⁺ |

| 131 | [M - NH₃]⁺ |

| 119 | [M - C₂H₅]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ |

Fragmentation Pathway Elucidation

The electron ionization mass spectrometry (EI-MS) of this compound is expected to exhibit a series of characteristic fragmentation pathways. The initial ionization would form a molecular ion ([M]•+), which would then undergo various cleavage reactions to produce a pattern of fragment ions. The fragmentation is largely dictated by the stability of the resulting cations and neutral losses.

A primary and highly favored fragmentation pathway for compounds containing an ethylbenzene (B125841) moiety is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃). docbrown.infopearson.compearson.com This process leads to the formation of a stable tropylium-like cation or a benzyl (B1604629) cation, which typically corresponds to the base peak in the mass spectrum. researchgate.net For this compound, this would result in a prominent peak at m/z 133.

Another significant fragmentation pathway involves the loss of the entire ethyl group (•CH₂CH₃), leading to a fragment corresponding to the benzonitrile (B105546) cation or a related isomer. The presence of the carboximidamide group and its potential interactions with the ortho-ethyl group could also lead to specific rearrangements. "Ortho effects" are well-documented in the mass spectrometry of ortho-substituted aromatic compounds, where the proximity of the two substituents can facilitate unique fragmentation patterns, often involving hydrogen rearrangements. nih.gov

A plausible fragmentation pathway for this compound is outlined below:

Molecular Ion Formation : [C₉H₁₂N₂] + e⁻ → [C₉H₁₂N₂]•+ (m/z 148)

Benzylic Cleavage (Loss of •CH₃) : [C₉H₁₂N₂]•+ → [C₈H₉N₂]⁺ + •CH₃ (m/z 133)

Loss of Ethyl Radical (•C₂H₅) : [C₉H₁₂N₂]•+ → [C₇H₇N₂]⁺ + •C₂H₅ (m/z 119)

Formation of Phenyl Cation (Loss of C₂H₅ and CN₂H₂) : [C₉H₁₂N₂]•+ → [C₆H₅]⁺ + •C₃H₇N₂ (m/z 77)

Fragmentation of the Carboximidamide Group : Further fragmentation of the carboximidamide-containing ions could occur, though specific pathways for this moiety in this particular structure are less predictable without experimental data. Studies on simple benzamidines suggest that fragmentation can occur within the amidine group itself. deepdyve.com

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₉H₁₂N₂]•+ (Molecular Ion) | - |

| 133 | [C₈H₉N₂]⁺ | •CH₃ |

| 119 | [C₇H₇N₂]⁺ | •C₂H₅ |

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, as determined by X-ray crystallography, would reveal key details about its molecular conformation, torsion angles, and the nature of intermolecular interactions that dictate its crystal packing. While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics from related molecules.

The presence of the ethyl group at the ortho position to the carboximidamide group is expected to have a significant influence on the molecule's conformation. Steric hindrance between the ethyl group and the carboximidamide moiety would likely force the carboximidamide group out of the plane of the benzene ring. nsf.gov This is a common feature in ortho-substituted aromatic amides and related compounds, where the torsion angle between the aromatic ring and the substituent is increased to alleviate steric strain. acs.org

The key torsion angle to consider would be that defined by the atoms C(ortho)-C(ipso)-C(carboximidamide)-N. In a planar conformation, this angle would be close to 0° or 180°. However, due to the ortho-ethyl group, a significant deviation from planarity is expected, with this torsion angle likely falling in the range of 30-60°.

Table 2: Predicted Torsion Angles for this compound Based on Analogous Structures

| Torsion Angle | Predicted Value (°) | Rationale |

|---|---|---|

| C(ortho)-C(ipso)-C(carboximidamide)-N | 30 - 60 | Steric hindrance from the ortho-ethyl group |

The crystal packing of this compound would be governed by a combination of hydrogen bonding and weaker intermolecular interactions. The carboximidamide group is an excellent hydrogen bond donor (N-H) and acceptor (N), and it is highly probable that the primary intermolecular interaction would be the formation of hydrogen-bonded dimers or chains. researchgate.net

Table 3: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (carboximidamide) | N (carboximidamide) |

| Weak Hydrogen Bond | C-H (phenyl) | N (carboximidamide) |

| Weak Hydrogen Bond | C-H (ethyl) | N (carboximidamide) |

Computational Chemistry and Theoretical Studies on 2 Ethylbenzenecarboximidamide

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly those rooted in quantum mechanics, offer deep insights into the distribution of electrons and the nature of chemical bonds within 2-Ethylbenzenecarboximidamide.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. bohrium.com A DFT study of this compound, likely employing a hybrid functional such as B3LYP or a more modern functional like M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine its ground state properties.

The initial step involves geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. Key parameters of interest would be the C-N bond lengths within the carboximidamide group and the torsional angle between the phenyl ring and the amidine functional group. Based on studies of similar ortho-substituted systems, steric hindrance from the ethyl group would likely cause a non-planar arrangement between the phenyl ring and the C(=NH)NH2 moiety to minimize repulsive interactions.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total electronic energy, dipole moment, and the distribution of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis). The NBO analysis would reveal the nature of bonding and the delocalization of electron density, particularly the conjugation between the phenyl ring and the amidine group. sapub.org

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical results for analogous molecules, intended for illustrative purposes.)

| Property | Predicted Value | Methodological Basis |

| Total Energy (Hartree) | -518.XXXXX | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.5 - 3.5 D | B3LYP/6-311++G(d,p) |

| C-N (single bond) Length (Å) | ~1.36 Å | Geometry Optimization |

| C=N (double bond) Length (Å) | ~1.28 Å | Geometry Optimization |

| Phenyl-C(amidine) Dihedral Angle (°) | 30° - 50° | Geometry Optimization |

| NBO Charge on Amino N | -0.8 to -0.9 e | NBO Analysis |

| NBO Charge on Imino N | -0.7 to -0.8 e | NBO Analysis |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized over the phenyl ring and the amidine's nitrogen atoms, reflecting the molecule's potential as a nucleophile. The LUMO would likely be a π* anti-bonding orbital, also delocalized over the aromatic system, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. sapub.org DFT calculations would provide precise energy values for these orbitals. Analysis of the orbital coefficients would pinpoint the specific atoms that contribute most to these frontier orbitals, thereby identifying the most probable sites for electrophilic and nucleophilic interactions.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values based on typical results for analogous molecules, intended for illustrative purposes.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Chemical reactivity, kinetic stability |

Conformational Analysis and Tautomerism

The flexibility of the ethyl group and the potential for proton migration within the amidine moiety mean that this compound can exist in various conformations and tautomeric forms.

Energy Landscapes and Isomeric Stability

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, the key rotations are around the Phenyl-C(amidine) bond and the C-C bond of the ethyl group.

A relaxed potential energy surface scan, performed using DFT, would reveal the energy barriers to rotation and identify the most stable conformers (local minima on the energy landscape). It is anticipated that the global minimum energy conformation would involve a specific orientation of the ethyl group that minimizes steric clash with both the amidine group and the ortho-hydrogen of the phenyl ring. Furthermore, studies on ortho-disubstituted benzamidines have shown that protonation can significantly increase the rotational barrier of the C-N bond, suggesting that the conformational landscape is pH-dependent. beilstein-journals.orgnih.gov

Protonation States and pKa Prediction

The amidine group contains two nitrogen atoms and is basic, readily accepting a proton. The site of protonation (the amino vs. the imino nitrogen) and the basicity of the molecule, quantified by its pKa, are critical properties. Protonation on the imino nitrogen is generally favored due to the effective charge delocalization in the resulting amidinium cation.

Computational pKa prediction is a challenging but feasible task. usp.br It typically involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in a solvent, often modeled using an implicit solvation model like the Polarizable Continuum Model (PCM).

The thermodynamic cycle for pKa calculation is as follows: ΔG(aq) = G(BH+, aq) - G(B, aq) - G(H+, aq)

Where B is the base (this compound) and BH+ is its conjugate acid. The free energies of B and BH+ in the aqueous phase are computed, while the free energy of the aqueous proton is taken from experimental values. The pKa is then derived from the calculated ΔG. Advanced methods may also include explicit water molecules to improve accuracy. usp.br The M06-2X functional has shown reliability in predicting pKa values for amidines. usp.br

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, potential reactions include isomerization, hydrolysis, or participation in condensation reactions.

Theoretical investigation of a reaction mechanism involves identifying the reactants, products, and any intermediates, and most importantly, locating the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface. Finding the TS structure is a critical step, often accomplished using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Once a transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. Frequency calculations must be performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor in the reaction rate.

For instance, the E/Z isomerization around the C=N double bond is a plausible reaction. beilstein-journals.orgnih.gov A computational study would involve:

Optimizing the geometries of the E and Z isomers.

Locating the transition state for their interconversion, which likely involves rotation around the C-N bond.

Calculating the activation energy barrier for the isomerization.

Studies on similar systems show that protonation of the amidine moiety significantly suppresses C-N bond rotation, thereby increasing the energy barrier for isomerization. beilstein-journals.orgnih.govresearchgate.net This highlights the potential for pH to control the kinetics of such processes.

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a molecular-level understanding of how reactants are converted into products. For molecules like this compound, density functional theory (DFT) is a commonly employed method to map out potential reaction pathways.

One area of significant interest in the study of amidines is their participation in cycloaddition and other ring-forming reactions. For instance, the reaction of amidines with heterocyclic compounds such as 1,2,3-triazines and 1,2,3,5-tetrazines has been computationally investigated to determine the operative mechanism. Initial hypotheses often suggest a concerted or stepwise Diels-Alder reaction. However, computational studies, through the calculation of transition state energies and reaction intermediates, have shown that an alternative pathway is often more favorable. nih.gov

A likely reaction pathway for amidines, which would be applicable to this compound, is a stepwise addition/N2 elimination/cyclization mechanism. nih.gov This pathway involves the initial nucleophilic attack of an amidine nitrogen atom onto the reaction partner, followed by the elimination of a stable molecule like dinitrogen, and subsequent cyclization to form the final product. Computational modeling of this pathway involves locating the transition state for each step and calculating the corresponding activation energies. These calculations have revealed that the initial nucleophilic attack is typically the rate-limiting step. nih.gov

Another fundamental reaction pathway for amidines is tautomerization, which involves the migration of a proton. For N-hydroxy amidines, a related class of compounds, DFT calculations have been used to explore the interconversion between the amide oxime and imino hydroxylamine (B1172632) tautomers. nih.gov These studies calculate the energy difference between the tautomers and the energy barrier for the interconversion. Such calculations can predict which tautomer is more stable and the likelihood of tautomerization under different conditions. nih.gov

Kinetic and Thermodynamic Insights from Quantum Chemical Calculations

Quantum chemical calculations are invaluable for obtaining quantitative data on the kinetics and thermodynamics of chemical reactions. These insights are crucial for understanding reaction rates and equilibrium positions.

Thermodynamic Properties: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactants, products, and transition states. For the tautomerization of N-hydroxy amidines, computational studies have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer by approximately 4-10 kcal/mol. nih.gov However, the direct interconversion has a high activation energy barrier, making it unlikely at room temperature without a catalyst. nih.gov

The influence of substituents on the thermodynamic properties of benzamidine (B55565) derivatives has also been explored, particularly in the context of their binding to biological targets like trypsin. nih.gov These studies reveal that the electron-donating or withdrawing nature of the substituent can significantly affect the binding affinity. For instance, more polar p-substituted benzamidines tend to be less potent inhibitors, which may be due to a bulk solvation effect where the more polar compounds are better stabilized in water. nih.gov

Kinetic Parameters: Transition state theory, combined with quantum chemical calculations, allows for the estimation of reaction rate constants. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is a key determinant of the reaction rate. For the uncatalyzed tautomerization of N-hydroxy amidines, the calculated energy barrier is in the range of 33-71 kcal/mol, indicating a very slow process. nih.gov

However, the presence of a catalyst, such as water molecules, can dramatically lower this barrier. Computational models incorporating one to three water molecules have shown that the activation barrier for tautomerization can be reduced to 9-20 kcal/mol. nih.gov This water-assisted tautomerism proceeds via a proton relay mechanism and is significantly faster than the uncatalyzed reaction. nih.gov

Below is a table summarizing representative calculated thermodynamic and kinetic data for the tautomerization of a generic N-hydroxy amidine, which illustrates the type of data that could be generated for this compound.

| Process | ΔE (kcal/mol) | Ea (kcal/mol) |

| Uncatalyzed Tautomerization | 4 - 10 | 33 - 71 |

| Water-Assisted Tautomerization | 4 - 10 | 9 - 20 |

| Data sourced from studies on N-hydroxy amidines and is representative. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov This approach is widely used in drug design and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.gov

A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For a compound like this compound, a QSPR model could be developed to predict various properties, including:

Solubility: Predicting the solubility of a compound in different solvents is crucial for its application in various fields.

Boiling Point and Melting Point: These fundamental physical properties can be estimated using QSPR models based on topological and constitutional descriptors.

Reactivity: Descriptors related to the electronic structure, such as orbital energies (HOMO and LUMO) and atomic charges, can be used to build QSPR models that predict the reactivity of a compound in specific reactions.

Biological Activity: While outside the strict scope of chemical behavior, QSPR is extensively used to predict the biological activity of compounds, such as their ability to inhibit an enzyme.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A diverse set of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to select the most relevant descriptors and build a predictive model. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSPR models for this compound have not been reported, the methodology is well-established and could be applied to predict its properties, provided a suitable training set of related amidine compounds is available.

Coordination Chemistry and Metal Complexes of 2 Ethylbenzenecarboximidamide

Ligand Properties of Amidines: Donor Capabilities and Chelation Modes

Amidines, as nitrogen analogues of carboxylic acids, are versatile ligands in coordination chemistry. nih.govacs.org The core of their functionality lies in the N-C-N fragment. These molecules typically act as two-electron donors through the lone pair of the more basic and less sterically hindered imino nitrogen atom. nih.govnih.gov Upon deprotonation, they form the corresponding amidinate anion, [R-C(NR')₂]⁻, which is a robust, monoanionic, bidentate chelating ligand.

The coordination of amidinates to a metal center can occur in several modes, which contributes to their utility in stabilizing a wide range of metal complexes across the periodic table. nih.govchemrxiv.org The most common coordination modes established by X-ray crystallography include:

Monodentate: The ligand coordinates to the metal center through a single nitrogen atom.

Bidentate (Chelating): The amidinate anion forms a stable four-membered ring by coordinating to a single metal center through both nitrogen atoms. nih.govsci-hub.se This is the most prevalent binding mode.

Bridging: The amidinate ligand bridges two or more metal centers, which can facilitate the formation of dinuclear or polynuclear complexes and promote metal-metal bonding. nih.gov

The electronic and steric properties of amidinate ligands can be readily tuned by altering the substituents on the nitrogen atoms and the central carbon atom. chemrxiv.org This modularity allows for fine-tuning the reactivity and stability of the resulting metal complexes. For 2-Ethylbenzenecarboximidamide, the ethyl group at the ortho position of the benzene (B151609) ring introduces specific steric constraints that can influence the coordination geometry and reactivity of its metal complexes.

Synthesis and Characterization of Metal-Amidine Complexes

The synthesis of metal complexes with amidine or amidinate ligands can be achieved through several established synthetic routes. A common and effective method involves the reaction of a lithiated amidine with a metal halide. nih.gov This salt metathesis reaction typically proceeds smoothly to yield the desired amidinate complex. Another route involves the addition of amines to nitriles, which can be facilitated by metal ions. sci-hub.se

Transition Metal Complexes (e.g., Ni, Cu, Pd, Pt)

Amidinate ligands form stable complexes with a vast number of transition metals, including those in Group 10 (Nickel, Palladium, and Platinum) and Group 11 (Copper). acs.orgnih.gov The synthesis of these complexes often involves the reaction of a metal precursor, such as a metal halide or an organometallic compound, with the amidine or its corresponding alkali metal salt.

For instance, heteroleptic Group 10 complexes of the type M(η³-allyl)(amidinate) have been synthesized by reacting commercially available {M(η³-allyl)Cl}₂ (where M = Pd, Pt) or Ni(η³-allyl)Cl(PPh₃) with a lithium amidinate salt. chemrxiv.org These complexes are valued for their stability and volatility, making them suitable precursors for materials science applications. chemrxiv.org

The characterization of these complexes relies on a suite of analytical techniques. X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordination sphere. For example, in palladium and platinum amidinate complexes, the M-N bond lengths are a key indicator of the metal-ligand interaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to determine the structure in solution, while infrared (IR) spectroscopy can provide information about the C=N bond stretching frequency, which changes upon coordination to a metal. nih.gov

Table 1: Representative Structural Data for a Transition Metal Benzamidinate Complex Data for a related benzamidinate complex is used for illustrative purposes due to the absence of specific crystallographic data for a this compound complex in the searched literature.

| Parameter | Value | Reference Compound |

| Metal Center | Ru(II) | [(cymene)Ru{PhC(=NMe)NHNMe₂}Cl]⁺ |

| M-N1 Bond Length | 2.081(5) Å | nih.gov |

| M-N3 Bond Length | 2.180(5) Å | nih.gov |

| N-C Bond Length | 1.337(7) Å | nih.gov |

| C=N Bond Length | 1.295(7) Å | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

Main Group Metal Complexes

The coordination chemistry of amidinates extends to main group metals, such as aluminum, zinc, and magnesium. sci-hub.secolumbia.edursc.org N-silylated benzamidines have proven to be particularly versatile precursors for synthesizing main group element complexes. sci-hub.se The reaction of lithium or sodium salts of N,N'-bis(trimethylsilyl)benzamidinates with main group halides leads to the formation of chelate complexes. sci-hub.se

For example, phenoxy-amidine ligands have been used to synthesize aluminum and zinc complexes. columbia.edursc.org The reaction of the phenol-amidine pro-ligands with aluminum or zinc alkyls can yield either mono- or bis-ligated complexes, depending on the stoichiometry of the reactants. rsc.org These complexes have been characterized by X-ray diffraction and NMR spectroscopy, revealing details about their solution and solid-state structures. rsc.org For instance, some mono-ligated zinc complexes adopt a dimeric structure in the solid state, bridged by the aryloxy groups. rsc.org

Catalytic Applications of this compound-Metal Complexes

Metal complexes featuring amidinate ligands are widely employed in catalysis due to the ligand's ability to stabilize various metal centers and influence their reactivity. chemrxiv.org The electronic and steric tuneability of the amidinate framework is a key advantage in designing catalysts for specific transformations.

Homogeneous Catalysis in Organic Transformations

Amidinate-stabilized transition metal complexes are effective catalysts in a range of homogeneous organic transformations. chemrxiv.org For example, nickel complexes with N,N-donor ligands have been investigated for ethylene (B1197577) oligomerization. researchgate.net The specific nature of the ligand, including its steric bulk and electronic properties, can direct the selectivity of the reaction towards desired α-olefins.

Furthermore, metal-amidine complexes have shown activity in hydrogenation reactions. Catalysts based on iron, ruthenium, and manganese, often featuring pincer-type ligands that may include amidine functionalities, are used for the hydrogenation of ketones, aldehydes, esters, and nitriles. mdpi.com The amidine group can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in bond activation steps.

Table 2: Examples of Homogeneous Catalytic Reactions using Metal-Amidine Type Complexes

| Catalyst Type | Reaction | Substrate Example | Product Example | Reference |

| Nickel(II) Benzimidazole-Amine | Ethylene Oligomerization | Ethylene | C₄ and C₆ Olefins | researchgate.net |

| Ruthenium-Pincer Complex | Nitrile Hydrogenation | Benzonitrile (B105546) | Benzylamine | mdpi.com |

| Iron-Pincer Complex | Ketone Hydrogenation | Acetophenone | 1-Phenylethanol | mdpi.com |

| Zinc Phenoxy-Amidine | Lactide Polymerization | rac-lactide | Polylactide | rsc.org |

Precursors for Heterogeneous Catalysts

In addition to their role in homogeneous catalysis, metal-amidinate complexes serve as excellent molecular precursors for the synthesis of well-defined heterogeneous catalysts. nih.govacs.org Specifically, they are used to generate supported metal nanoparticles with controlled size and dispersion, which are crucial for catalytic performance. nih.govacs.orgchemrxiv.org

The surface organometallic chemistry (SOMC) approach utilizes the reactivity of organometallic precursors with the surface of an oxide support, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). nih.govchemrxiv.org Group 10 metal allyl amidinates, for example, have been designed for this purpose. nih.govacs.org The amidinate ligand, being basic, reacts with the surface hydroxyl groups of the support, grafting the metal complex onto the surface. nih.govacs.org Subsequent treatment, typically under a hydrogen atmosphere at elevated temperatures, reduces the metal center and removes the organic ligands, resulting in the formation of small, monodispersed metal nanoparticles on the support. nih.govacs.org These supported nanoparticles are active in various catalytic reactions, such as the hydrogenation of CO₂ to methanol. chemrxiv.org

Decomposition of transition-metal amidinates in ionic liquids also provides a route to synthesize metal or metal fluoride (B91410) nanoparticles. researchgate.net The choice of solvent and reaction conditions can be used to control the size and composition of the resulting nanomaterials. researchgate.net

Table 3: Metal Nanoparticle Synthesis from Amidinate Precursors

| Metal Precursor | Support | Resulting Nanoparticles | Application | Reference |

| Pd(η³-allyl)(diisopropylamidinate) | SiO₂ | Pd Nanoparticles | CO₂ Hydrogenation | chemrxiv.org |

| Ni(η³-allyl)(diisopropylamidinate) | SiO₂ | Ni Nanoparticles | Heterogeneous Catalysis | nih.govacs.org |

| Fe{MeC(NiPr)₂}₂ | [BMIm][BF₄] (Ionic Liquid) | FeF₂ Nanoparticles | Materials Science | researchgate.net |

| Cu{MeC(NiPr)₂} | Propylene Carbonate | Cu Nanoparticles | Materials Science | researchgate.net |

Lack of Specific Research Data on this compound Prevents Detailed Analysis of Its Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of this compound. While the broader field of metal-amidine complexes is a subject of ongoing study, detailed structural and bonding data for metal complexes involving this particular ligand appear to be unpublished. Consequently, a comprehensive analysis of the structural features and bonding in metal-amidine systems specifically featuring this compound cannot be provided at this time.

General principles of coordination chemistry suggest that this compound would likely coordinate to metal ions through the nitrogen atoms of the imidamide functional group, acting as a monodentate or bidentate ligand. The nature of the resulting metal-ligand bonds, including bond lengths and angles, would be influenced by factors such as the identity of the metal ion, its oxidation state, and the coordination number of the resulting complex. However, without experimental data from techniques like X-ray crystallography or spectroscopic analysis for this compound complexes, any discussion of specific structural features remains speculative.